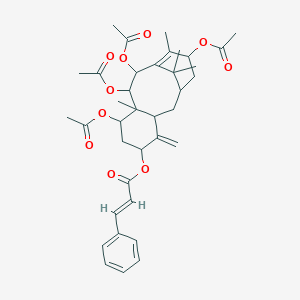

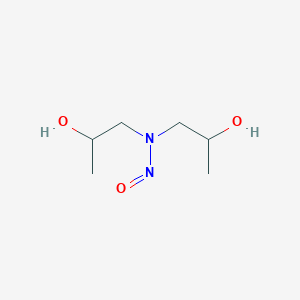

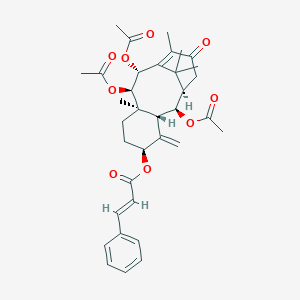

![molecular formula C16H15Cl2N3 B026221 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine CAS No. 365213-33-8](/img/structure/B26221.png)

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including those similar to 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine, often involves multiple steps, including cyclization reactions, halogenation, and substitutions. For instance, compounds with the imidazopyridine moiety have been synthesized through a series of reactions starting from basic imidazo[1,2-a]pyridine precursors followed by specific modifications such as chlorination and N,N-dimethylation to achieve desired substitutions (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Molecular Structure Analysis

Imidazopyridines typically exhibit planar molecular structures, facilitating π-π interactions and hydrogen bonding, which are crucial for their biological activity and chemical reactivity. Advanced techniques such as X-ray crystallography have been employed to elucidate the precise molecular structures of these compounds, revealing their planarity and substitution patterns (Bourichi, Kandri Rodi, Ouzidan, Mague, Essassi, & Zouihri, 2016).

Chemical Reactions and Properties

The reactivity of imidazopyridine derivatives, including chloro-substituted ones, often involves nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, leading to a wide array of derivatives with diverse properties. These reactions are pivotal for modifying the chemical and biological properties of the parent compound (Krapcho & Powell, 1986).

Physical Properties Analysis

The physical properties of imidazopyridine compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into their thermal stability and phase transitions (Wang, Li, Ma, Zhang, & Gong, 2006).

Chemical Properties Analysis

Imidazopyridines exhibit a range of chemical properties, including acidic and basic behaviors, redox potentials, and photophysical properties. These characteristics are studied using various spectroscopic methods, including NMR, UV-Vis, and IR spectroscopy, to understand their electronic structures, reactivity, and potential applications in different fields (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Spectral Studies

The compound 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridine has been synthesized and assayed for biological activity against various bacteria and fungi, demonstrating moderate activity. Its structure was elucidated using several spectral methods, indicating its potential in biological research and applications (Bhuva et al., 2015).

Anticancer and Antimicrobial Agents

A study focused on the synthesis of novel biologically potent heterocyclic compounds, incorporating the structure of interest with oxazole, pyrazoline, and pyridine entities. These compounds showed significant anticancer activity against a panel of 60 cancer cell lines and demonstrated in vitro antibacterial and antifungal activities. Molecular docking studies supported their potential use in overcoming microbial resistance to pharmaceuticals (Katariya et al., 2021).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. The study revealed compounds that provided seizure protection after administration, comparing favorably to clinically used drugs and demonstrating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Chemical and Electrochemical Studies

Imidazo[4,5-b] pyridine derivatives were evaluated for their performance as inhibitors against mild steel corrosion in acidic conditions. These studies included weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and other methods to confirm their high inhibition efficiency and potential for practical applications in corrosion prevention (Saady et al., 2021).

Synthesis and Biological Screening

The synthesis of mannich bases derived from 7-methyl-2-(aryl)imidazo-[1,2-a]pyridines and their screening against various bacterial and fungal strains highlighted some derivatives with significant antimicrobial activity. These findings suggest the utility of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Propiedades

IUPAC Name |

1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVHNRLYRKDDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397151 | |

| Record name | 3N-551S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine | |

CAS RN |

365213-33-8 | |

| Record name | 3N-551S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

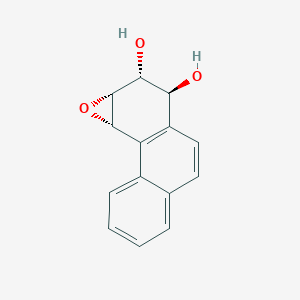

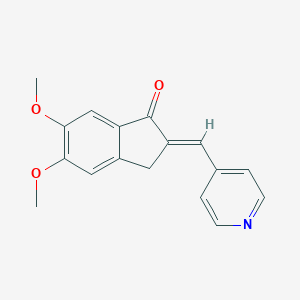

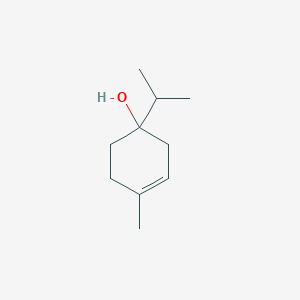

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

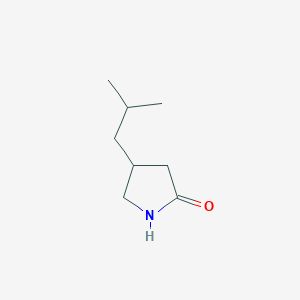

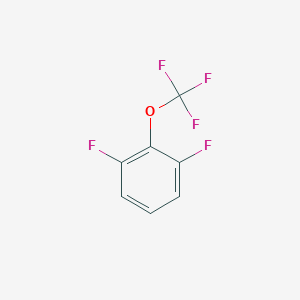

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)

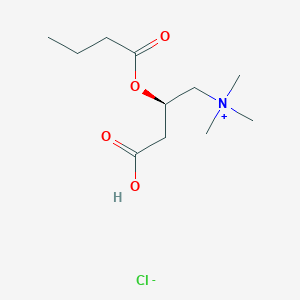

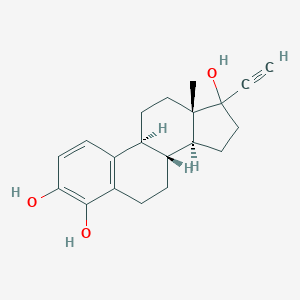

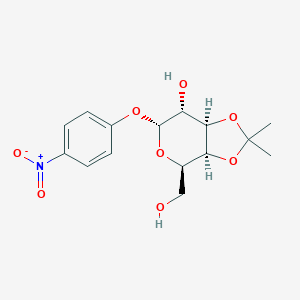

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)